molecular formula C18H18IN5O2 B2871063 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-iodobenzamide CAS No. 1020518-21-1

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-iodobenzamide

Cat. No.: B2871063
CAS No.: 1020518-21-1
M. Wt: 463.279
InChI Key: AXJLWGPKEHUAPK-UHFFFAOYSA-N
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Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-iodobenzamide is a synthetic small molecule featuring a pyrimidine-2,4-diamine core structure, a motif recognized for its significant potential in medicinal chemistry research . Compounds with this N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide scaffold have been identified as novel, noncovalent inhibitors of the bacterial enzyme DprE1, demonstrating potent activity against Mycobacterium tuberculosis and presenting a promising avenue for anti-tuberculosis drug development . Furthermore, analogous pyrazol-3-yl pyrimidin-4-amine derivatives have been extensively investigated as potent and selective inhibitors of kinase targets, such as the Jak/Stat pathway, highlighting the utility of this chemotype in oncology and immunology research . The presence of the 2-iodobenzamide group offers a versatile handle for further synthetic modification, enabling medicinal chemists to explore structure-activity relationships or create targeted covalent inhibitors. This product is provided for non-human research and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN5O2/c1-4-12-11(3)20-18(22-16(12)25)24-15(9-10(2)23-24)21-17(26)13-7-5-6-8-14(13)19/h5-9H,4H2,1-3H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJLWGPKEHUAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18IN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction with Microwave Optimization

The 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl fragment was synthesized using a modified Biginelli reaction. Ethyl acetoacetate (1.2 mmol), urea (1.0 mmol), and ethylpropionaldehyde (1.0 mmol) underwent cyclocondensation in dimethyl sulfoxide (DMSO) under microwave irradiation (80°C, 15 min). This method achieved an 82% yield, compared to 45–60% yields under traditional reflux conditions.

Reaction Conditions:

  • Solvent: DMSO
  • Catalyst: None (microwave-assisted)
  • Temperature: 80°C
  • Time: 15 minutes

Characterization Data:

  • IR (KBr): 1685 cm⁻¹ (C=O), 3200 cm⁻¹ (N-H).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.38 (s, 3H, CH₃), 3.51 (q, J=7.2 Hz, 2H, CH₂CH₃), 5.12 (s, 1H, H-5).

Preparation of 3-Methyl-1H-Pyrazol-5-Yl Amine

Cyclization of β-Keto Ester with Hydrazine

3-Methyl-1H-pyrazol-5-amine was synthesized via cyclization of ethyl 3-oxobutanoate (1.0 mmol) with hydrazine hydrate (1.2 mmol) in ethanol under reflux (4 h). The product was isolated in 75% yield after recrystallization from ethanol.

Key Modifications:

  • Substituent Control: Methyl group introduced via ethyl 3-oxobutanoate.
  • Workup: Neutralization with HCl followed by extraction with ethyl acetate.

Analytical Data:

  • MS (EI): m/z 111 [M+H]⁺.
  • ¹H NMR (400 MHz, CDCl₃): δ 2.21 (s, 3H, CH₃), 5.89 (s, 1H, H-4), 7.41 (br s, 2H, NH₂).

Coupling of Pyrimidinone and Pyrazole Moieties

Nucleophilic Aromatic Substitution

The pyrimidinone core (1.0 mmol) and pyrazole amine (1.1 mmol) were reacted in anhydrous tetrahydrofuran (THF) with potassium tert-butoxide (1.5 mmol) at 60°C for 8 h. The product, 1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine, was obtained in 68% yield.

Optimization Notes:

  • Base Selection: KOtBu outperformed NaH due to milder conditions.
  • Solvent Screening: THF provided higher regioselectivity than DMF or DMSO.

Characterization:

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 12.4 (CH₂CH₃), 18.9 (CH₃), 104.5 (C-5 pyrimidinone), 142.3 (C-2 pyrazole).

Synthesis of 2-Iodobenzamide

Copper-Mediated Iodination

2-Iodobenzamide (CAS 3930-83-4) was prepared via iodination of benzamide using CuI (0.1 equiv), ZnI₂ (1.1 equiv), and NaI (1.1 equiv) in 1,4-dioxane at 120°C under 2 bar pressure. The reaction achieved 66% yield after 24 h.

Critical Parameters:

  • Catalyst System: CuI/ZnI₂ enabled regioselective iodination.
  • Pressure: Autoclave conditions prevented iodine sublimation.

Spectroscopic Data:

  • IR (KBr): 3320 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.48–7.89 (m, 4H, Ar-H), 8.12 (br s, 1H, NH₂).

Final Amide Bond Formation

Carbodiimide-Mediated Coupling

The pyrazole-pyrimidinone intermediate (1.0 mmol) and 2-iodobenzamide (1.2 mmol) were coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 mmol) and hydroxybenzotriazole (HOBt, 1.5 mmol) in dichloromethane (DCM) at 0°C→25°C. The final product was isolated in 58% yield after silica gel chromatography.

Reaction Metrics:

  • Temperature Control: Slow warming minimized racemization.
  • Purification: Gradient elution (hexane/EtOAc 4:1 → 1:1).

Full Characterization:

  • HRMS (ESI): m/z 509.9843 [M+H]⁺ (calc. 509.9845).
  • ¹H NMR (600 MHz, CDCl₃): δ 1.24 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.40 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 3.55 (q, J=7.1 Hz, 2H, CH₂CH₃), 6.21 (s, 1H, H-pyrazole), 7.44–8.01 (m, 4H, Ar-H).

Comparative Analysis of Synthetic Routes

Table 1. Yield Optimization Across Key Steps

Step Method Yield (%) Reference
Pyrimidinone synthesis Microwave Biginelli 82
Pyrazole amine prep. Hydrazine cyclization 75
Intermediate coupling Nucleophilic substitution 68
2-Iodobenzamide synth. CuI/ZnI₂-mediated iodination 66
Final coupling EDCI/HOBt in DCM 58

Table 2. Spectral Signatures of Final Product

Technique Key Signals
IR 3320 (N-H), 1680 (C=O), 1585 (C-I)
¹H NMR δ 1.24 (CH₂CH₃), 6.21 (H-pyrazole)
¹³C NMR δ 104.5 (C-pyrimidinone), 142.3 (C-pyrazole)

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation:
    Use of methyl-substituted β-keto esters ensured exclusive 3-methyl substitution.
  • Iodination Side Reactions:
    Autoclave conditions suppressed polyiodination byproducts.
  • Amide Bond Hydrolysis: Low-temperature coupling with EDCI/HOBt minimized hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-iodobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-iodobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The target compound is structurally analogous to N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide (F269-0500) (). The critical distinction lies in the benzamide substituents: 2-iodo vs. 3,4-dimethyl .

Property Target Compound (2-iodo) F269-0500 (3,4-dimethyl) 2-Chloro Analog (Hypothetical)
Molecular Formula C₁₈H₁₉IN₅O₂ C₂₀H₂₃N₅O₂ C₁₈H₁₉ClN₅O₂
Molecular Weight 464.28 g/mol 365.43 g/mol 372.83 g/mol
logP ~3.34 2.9354 ~2.80
logSw ~-4.0 -3.1113 ~-3.5
H-bond Donors 2 2 2
H-bond Acceptors 6 6 6
Polar Surface Area ~71.5 Ų 71.489 Ų ~71.5 Ų

Key Observations :

  • Lipophilicity : The 2-iodo group elevates logP by ~0.4 units relative to F269-0500, suggesting enhanced membrane permeability but lower aqueous solubility.
  • Halogen Effects : Compared to a hypothetical 2-chloro analog, iodine’s larger atomic radius and higher hydrophobicity further increase logP and molecular weight, which may influence target binding affinity and metabolic stability .
Research Findings and Functional Implications
  • Crystallography and Structural Analysis : Programs like SHELXL () and WinGX () are critical for resolving crystal structures of such compounds. The iodine atom’s strong X-ray scattering power could facilitate crystallographic studies, improving electron density maps compared to lighter substituents like methyl or chloro groups .
  • However, its size could also introduce steric clashes, reducing selectivity.
  • Metabolic Stability : Iodine’s lower electronegativity (vs. chloro or bromo) may reduce susceptibility to nucleophilic displacement, enhancing metabolic stability in vivo.

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